Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate is a complex organic compound with the molecular formula C17H13Cl2N3O4 and a molecular weight of 394.217 This compound is known for its unique chemical structure, which includes a dichloroanilino group, an oxoacetyl group, and a carbohydrazonoyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate typically involves multiple steps. One common method includes the reaction of 3,4-dichloroaniline with oxalyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with methyl 4-aminobenzoate in the presence of a base to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The dichloroanilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-((2,3-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
- Methyl 4-(2-((2,5-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
- Methyl 4-(2-((4-chloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate
Uniqueness
Methyl 4-(2-((3,4-dichloroanilino)(oxo)acetyl)carbohydrazonoyl)benzoate is unique due to its specific substitution pattern on the anilino group. This structural feature can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds .
Properties
CAS No. |
357267-31-3 |
---|---|
Molecular Formula |
C17H13Cl2N3O4 |
Molecular Weight |
394.2 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(3,4-dichloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H13Cl2N3O4/c1-26-17(25)11-4-2-10(3-5-11)9-20-22-16(24)15(23)21-12-6-7-13(18)14(19)8-12/h2-9H,1H3,(H,21,23)(H,22,24)/b20-9+ |
InChI Key |
GKLZDDFETDDZGX-AWQFTUOYSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.